molecular formula C21H15Cl2N5O2 B14983924 1-[7-(2-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

1-[7-(2-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

Cat. No.: B14983924
M. Wt: 440.3 g/mol
InChI Key: IEYWWZLWWQMSLM-UHFFFAOYSA-N
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Description

1-[7-(2-CHLOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and two chlorophenyl groups attached at specific positions

Preparation Methods

The synthesis of 1-[7-(2-CHLOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring followed by the fusion with the pyrimidine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.

    Substitution: The chlorophenyl groups can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[7-(2-CHLOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[7-(2-CHLOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in the specific arrangement of the chlorophenyl groups and the pyrrolidine-2,5-dione moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15Cl2N5O2

Molecular Weight

440.3 g/mol

IUPAC Name

1-[7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H15Cl2N5O2/c22-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)23)28-20(24-16)25-21(26-28)27-18(29)9-10-19(27)30/h1-8,11,17H,9-10H2,(H,24,25,26)

InChI Key

IEYWWZLWWQMSLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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